molecular formula C10H9BrN4O B2496963 N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1492563-87-7

N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2496963
CAS No.: 1492563-87-7
M. Wt: 281.113
InChI Key: QEPOHUXEIIDCRG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with 1H-1,2,3-triazole-5-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(4-bromo-3-methylphenyl)semicarbazone

Uniqueness

N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c1-6-4-7(2-3-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOHUXEIIDCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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